molecular formula C20H14F4O2 B5178105 1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene CAS No. 34193-63-0

1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene

Cat. No.: B5178105
CAS No.: 34193-63-0
M. Wt: 362.3 g/mol
InChI Key: VTZLNTJQQXICCN-UHFFFAOYSA-N
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Description

1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene is an organic compound with the molecular formula C20H14F4O2 It is a fluorinated aromatic compound that features two 4-methylphenoxy groups attached to a tetrafluorobenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene typically involves the nucleophilic aromatic substitution reaction. The starting material, 1,2,4,5-tetrafluorobenzene, undergoes a reaction with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of fluorine atoms with 4-methylphenoxy groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in further nucleophilic aromatic substitution reactions, where the remaining fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenoxy groups can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products

    Substitution: Derivatives with different nucleophiles replacing the fluorine atoms.

    Oxidation: Quinones derived from the phenoxy groups.

    Reduction: Hydroquinones derived from the phenoxy groups.

    Coupling: Complex aromatic systems with extended conjugation.

Scientific Research Applications

1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene is primarily based on its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing fluorine atoms make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution of fluorine atoms with various nucleophiles. This property is exploited in the synthesis of diverse derivatives and complex aromatic systems .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4,5-tetrafluoro-3,6-bis(3-methylphenoxy)benzene
  • 2,3,5,6-tetrafluoro-1,4-bis(trimethylstannyl)benzene
  • 2,3,5,6-tetrafluoro-1,4-benzenedimethanol
  • Tetrafluorophthalonitrile

Uniqueness

1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene is unique due to the presence of two 4-methylphenoxy groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis(4-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4O2/c1-11-3-7-13(8-4-11)25-19-15(21)17(23)20(18(24)16(19)22)26-14-9-5-12(2)6-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZLNTJQQXICCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222548
Record name 1,2,4,5-Tetrafluoro-3,6-bis(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34193-63-0
Record name 1,2,4,5-Tetrafluoro-3,6-bis(4-methylphenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34193-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrafluoro-3,6-bis(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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